tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate
Description
CAS No.: 1630086-22-4 Molecular Formula: C₂₀H₂₈N₂O₃ Molecular Weight: 344.45 g/mol This compound features a naphthalene core substituted with a hydroxyl (-OH) group at position 5, a diethylaminomethyl (-CH₂N(CH₂CH₃)₂) group at position 6, and a tert-butyl carbamate (-O(CO)NH-t-Bu) moiety at position 1. The structure combines aromaticity, hydrogen-bonding capability (via -OH), and basicity (via the tertiary amine), making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
tert-butyl N-[6-(diethylaminomethyl)-5-hydroxynaphthalen-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-6-22(7-2)13-14-11-12-15-16(18(14)23)9-8-10-17(15)21-19(24)25-20(3,4)5/h8-12,23H,6-7,13H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVIXVNRMGGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134980 | |
| Record name | 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630086-22-4 | |
| Record name | 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630086-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Chloromethylation of 5-Hydroxynaphthalen-1-amine
The synthesis begins with 5-hydroxynaphthalen-1-amine as the starting material. Chloromethylation at position 6 is achieved via the Blanc chloromethylation reaction , leveraging the hydroxyl group’s activating effect to direct electrophilic substitution.
Conditions :
-
Reagents : Formaldehyde (HCHO), hydrochloric acid (HCl), zinc chloride (ZnCl₂).
-
Solvent : Dichloroethane or acetic acid.
-
Reaction Time : 6–12 hours at 40–60°C.
Mechanism :
The hydroxyl group at position 5 activates the naphthalene ring, directing chloromethylation to position 6 (para to the hydroxyl). ZnCl₂ acts as a Lewis acid catalyst, facilitating the formation of a chloromethyl electrophile.
Product :
5-Hydroxy-6-(chloromethyl)naphthalen-1-amine (Yield: 65–75%).
Step 2: Boc Protection of the Primary Amine
The primary amine at position 1 is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.
Conditions :
-
Reagents : Boc₂O, triethylamine (TEA), catalytic 4-dimethylaminopyridine (DMAP).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction Time : 2–4 hours at 0–25°C.
Product :
tert-Butyl (5-hydroxy-6-(chloromethyl)naphthalen-1-yl)carbamate (Yield: 85–90%).
Step 3: Displacement of Chloride with Diethylamine
The chloromethyl group undergoes nucleophilic substitution with diethylamine to introduce the diethylaminomethyl moiety.
Conditions :
-
Reagents : Diethylamine (excess), potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Reaction Time : 12–24 hours at 60–80°C.
Mechanism :
K₂CO₃ deprotonates diethylamine, enhancing its nucleophilicity. The reaction proceeds via an SN2 mechanism, displacing chloride with the diethylamino group.
Product :
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate (Yield: 70–80%).
Route 2: Reductive Amination of a Formyl Intermediate
Step 1: Boc Protection of 5-Hydroxynaphthalen-1-amine
The primary amine is first protected to avoid side reactions during subsequent steps.
Conditions : Identical to Route 1, Step 2.
Product : tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate (Yield: 90–95%).
Step 2: Vilsmeier-Haack Formylation at Position 6
A formyl group is introduced at position 6 using the Vilsmeier-Haack reaction .
Conditions :
-
Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
-
Solvent : 1,2-Dichloroethane.
-
Reaction Time : 4–6 hours at 0–10°C.
Product :
tert-Butyl (5-hydroxy-6-formylnaphthalen-1-yl)carbamate (Yield: 60–70%).
Step 3: Reductive Amination with Diethylamine
The formyl group is converted to diethylaminomethyl via reductive amination .
Conditions :
-
Reagents : Diethylamine, sodium cyanoborohydride (NaBH₃CN).
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Solvent : Methanol or ethanol.
-
Reaction Time : 12–24 hours at 25–40°C.
Mechanism :
The aldehyde reacts with diethylamine to form an imine intermediate, which is reduced in situ by NaBH₃CN.
Product :
This compound (Yield: 65–75%).
Comparative Analysis of Routes
| Parameter | Route 1 (Chloromethylation) | Route 2 (Reductive Amination) |
|---|---|---|
| Key Step | Chloromethylation | Formylation and Reductive Amination |
| Yield | 70–80% | 65–75% |
| Regioselectivity | High (directed by –OH group) | Moderate (requires precise conditions) |
| Functional Group Tolerance | Sensitive to Boc deprotection | Compatible with Boc group |
| Scalability | Suitable for large-scale | Limited by formylation efficiency |
Optimization and Challenges
Chloromethylation (Route 1)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a potential candidate for drug design and discovery .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities (data from ):
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | 1426129-50-1 | 0.95 | Hexane backbone with diphenyl and amino groups; lacks naphthalene |
| (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | 90719-32-7 | 0.90 | Biphenyl substituent; propanol backbone |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | 1799420-92-0 | N/A | Pyrimidine core with fluorine and methyl groups; smaller molecular weight (257.26 g/mol) |
| tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | 1296716-89-6 | N/A | Naphthalene with benzyloxy and trifluoromethyl groups; dioxane ring (MW: 531.56 g/mol) |
Key Observations :
Physicochemical Properties
| Property | Target Compound | Pyrimidine Analog (CAS 1799420-92-0) | Dioxane Analog (CAS 1296716-89-6) |
|---|---|---|---|
| Molecular Weight | 344.45 g/mol | 257.26 g/mol | 531.56 g/mol |
| Solubility | Likely moderate (polar -OH and amine) | Higher (smaller size, polar pyrimidine) | Lower (bulky trifluoromethyl, dioxane) |
| Stability | Acid-labile (tert-butyl carbamate) | Stable under neutral conditions | Sensitive to hydrolysis (dioxane) |
Key Observations :
- The target compound’s molecular weight places it between smaller pyrimidine-based analogs and larger naphthalene derivatives. Its solubility profile may favor pharmaceutical formulation over highly lipophilic analogs like CAS 1296716-89-6 .
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate?
Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example:
Aminomethylation : React naphthalene derivatives with diethylamine via Mannich-type reactions to introduce the diethylaminomethyl group .
Hydroxylation : Oxidize the naphthalene ring at the 5-position using catalytic systems (e.g., Pd/oxazolidinone) to ensure regioselectivity .
Carbamate Formation : Protect the amine group with tert-butyl carbamate (Boc) using Boc anhydride in dichloromethane (DCM) under inert conditions .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aminomethylation | Diethylamine, formaldehyde, HCl, 80°C | 65–75 | |
| Boc Protection | Boc₂O, DCM, DMAP, RT, 12 h | 85–90 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl (δ 5.5–6.0 ppm), and diethylamino groups (δ 2.4–3.0 ppm) .
- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and naphthalene carbons .
X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Address disorder or twinning via iterative least-squares methods .
Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
Q. Example NMR Data (Hypothetical) :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.2–8.1 | Multiplet |
| -OH | 5.8 | Singlet |
| N(CH₂CH₃)₂ | 2.6–3.0 | Quartet |
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
Storage : Store at 2–8°C in airtight containers, away from strong acids/oxidizers .
Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
Methodological Answer:
Software Tools : Use SHELXL for high-resolution refinement. Apply TWIN/BASF commands to model twinning .
Disorder Handling : Split occupancy for disordered atoms (e.g., diethylamino groups) and constrain thermal parameters.
Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .
Case Study :
In a related carbamate, SHELXL refinement reduced R-factor from 0.12 to 0.05 by modeling rotational disorder in the tert-butyl group .
Q. What strategies improve reaction yield and purity in large-scale synthesis?
Methodological Answer:
Catalytic Optimization : Screen Pd/Cu catalysts for aminomethylation to reduce side products .
Solvent Selection : Use DMF or THF for Boc protection to enhance solubility and reaction homogeneity .
Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) for >95% purity .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield by 15% |
| Catalyst Loading | 5 mol% Pd | ↑ Conversion by 20% |
Q. How can researchers address gaps in toxicological and ecological data for this compound?
Methodological Answer:
In Vitro Assays :
- Ames Test : Assess mutagenicity using Salmonella strains (OECD 471).
- Daphnia Acute Toxicity : Determine EC₅₀ values per OECD 202 .
Computational Modeling : Predict eco-toxicity using EPI Suite or QSAR models .
Metabolite Tracking : Use LC-MS to identify degradation products under UV/oxidizing conditions .
Note : Acute toxicity data for similar carbamates show LC₅₀ > 100 mg/L in fish, suggesting moderate environmental risk .
Q. What experimental approaches elucidate degradation pathways under varying pH conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic Conditions : Reflux in 0.1M HCl (40°C, 24 h); monitor via HPLC .
- Basic Conditions : Treat with 0.1M NaOH; identify hydrolysis products (e.g., free amine) .
Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots at 25–60°C.
Key Finding : In related compounds, carbamate bonds hydrolyze faster at pH > 10, with t₁/₂ < 2 hours .
Q. How can computational tools predict intermolecular interactions in solid-state structures?
Methodological Answer:
Hirshfeld Surface Analysis : Map close contacts (e.g., O-H···N hydrogen bonds) using CrystalExplorer .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths .
Example : A carbamate derivative showed 95% agreement between calculated and experimental C=O bond lengths (1.21 Å vs. 1.22 Å) .
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